4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with an azetidine moiety, linked through an ether bond to a chlorophenyl group. The presence of the methanesulfonyl group further adds to its chemical diversity, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 3-chlorophenylmethanesulfonyl chloride with azetidine under basic conditions to form the sulfonylated azetidine intermediate. This intermediate is then reacted with 2-methylpyridine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of the corresponding amine.
Scientific Research Applications
4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-ethylpyridine
- 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-propylpyridine
Uniqueness
Compared to similar compounds, 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine stands out due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the pyridine ring can enhance the compound’s stability and alter its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17ClN2O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-methylpyridine |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-7-15(5-6-18-12)22-16-9-19(10-16)23(20,21)11-13-3-2-4-14(17)8-13/h2-8,16H,9-11H2,1H3 |
InChI Key |
GWVUWSNYFSZABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.